

discovery and synthesis of N-Tetracosanoyl-D-sphingosine 1-benzoate

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Compound of Interest

Compound Name: *N-Tetracosanoyl-D-sphingosine 1-benzoate*

Cat. No.: B571269

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An In-depth Technical Guide on the Discovery and Synthesis of **N-Tetracosanoyl-D-sphingosine 1-benzoate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Tetracosanoyl-D-sphingosine 1-benzoate, also known as N-Lignoceroyl-D-sphingosine 1-benzoate, is a synthetic derivative of a ceramide. Ceramides are a class of lipid molecules composed of a sphingosine backbone N-acylated with a fatty acid. They are fundamental components of the cell membrane and act as critical signaling molecules in a variety of cellular processes, including apoptosis, cell cycle regulation, and inflammation. The specific compound, **N-Tetracosanoyl-D-sphingosine 1-benzoate**, is characterized by the attachment of a very-long-chain tetracosanoic acid (lignoceric acid) to the amine of the D-sphingosine backbone and a benzoate group esterified to the primary hydroxyl group at the C1 position.

The discovery of this molecule is not documented as a naturally occurring compound; rather, it is available commercially as a research chemical. Its synthesis is therefore of primary interest for its use in scientific investigations, likely as a tool compound to probe the structure-activity relationships of ceramides and related sphingolipids, or as a stable intermediate for the synthesis of more complex sphingolipids. This guide provides a comprehensive overview of its chemical properties, a detailed plausible synthetic pathway, and a discussion of its potential biological context based on the known roles of ceramides.

Chemical and Physical Properties

The fundamental properties of **N-Tetracosanoyl-D-sphingosine 1-benzoate** are summarized in the table below.

Property	Value
CAS Number	123446-98-0
Molecular Formula	C ₄₉ H ₈₉ NO ₄
Molecular Weight	756.23 g/mol
Alternate Name	N-Lignoceroyl-D-sphingosine 1-benzoate

Proposed Synthesis

The synthesis of **N-Tetracosanoyl-D-sphingosine 1-benzoate** can be logically approached in a two-step process starting from D-sphingosine. The first step involves the N-acylation of the sphingosine backbone with tetracosanoic acid to form the corresponding ceramide. The second step is the selective benzylation of the primary hydroxyl group at the C1 position.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of N-Tetracosanoyl-D-sphingosine (Ceramide C24:0)

This procedure details the coupling of tetracosanoic acid to the amino group of D-sphingosine using a carbodiimide coupling agent.

- Materials:
 - D-sphingosine (1.0 eq)
 - Tetracosanoic acid (lignoceric acid) (1.1 eq)
 - N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
 - 4-Dimethylaminopyridine (DMAP) (0.1 eq)

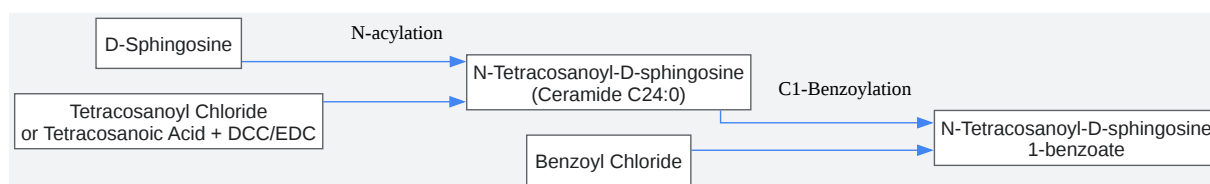
- Anhydrous Dichloromethane (DCM) or a mixture of Chloroform and Methanol
- Saturated sodium bicarbonate solution
- Brine solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Procedure:
 - Dissolve D-sphingosine and tetracosanoic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
 - Add DMAP to the solution.
 - In a separate container, dissolve DCC or EDC in anhydrous DCM.
 - Slowly add the carbodiimide solution to the reaction mixture at 0 °C (ice bath).
 - Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).
 - Wash the filtrate successively with saturated sodium bicarbonate solution and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by silica gel column chromatography using a gradient of methanol in chloroform to yield pure N-Tetracosanoyl-D-sphingosine.

Step 2: Synthesis of **N-Tetracosanoyl-D-sphingosine 1-benzoate**

This procedure describes the selective benzylation of the primary C1 hydroxyl group of the ceramide.

- Materials:
 - N-Tetracosanoyl-D-sphingosine (1.0 eq)
 - Benzoyl chloride (1.1 eq)
 - Anhydrous Pyridine or Triethylamine (TEA) in Dichloromethane (DCM)
 - Anhydrous Dichloromethane (DCM)
 - Saturated copper sulfate solution (for quenching pyridine) or water
 - Brine solution
 - Anhydrous sodium sulfate
 - Silica gel for column chromatography
- Procedure:
 - Dissolve the N-Tetracosanoyl-D-sphingosine in anhydrous pyridine or a mixture of anhydrous DCM and TEA in a round-bottom flask under an inert atmosphere.
 - Cool the solution to 0 °C.
 - Slowly add benzoyl chloride to the reaction mixture. The primary hydroxyl at C1 is more reactive than the secondary hydroxyl at C3, allowing for selective acylation under controlled conditions.
 - Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature. Monitor the reaction by TLC.
 - Once the starting material is consumed, quench the reaction by adding cold water or, if pyridine is used as the solvent, pour the mixture into a saturated copper sulfate solution to complex with the pyridine.
 - Extract the product with a suitable organic solvent like ethyl acetate or DCM.

- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product using silica gel column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain **N-Tetracosanoyl-D-sphingosine 1-benzoate**.



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Proposed two-step synthesis of **N-Tetracosanoyl-D-sphingosine 1-benzoate**.

Biological Context and Potential Signaling Pathways

While specific biological functions and signaling pathways for **N-Tetracosanoyl-D-sphingosine 1-benzoate** have not been reported in the scientific literature, the biological role of its parent molecule, ceramide, is well-established. Ceramides are central mediators of cellular stress responses.

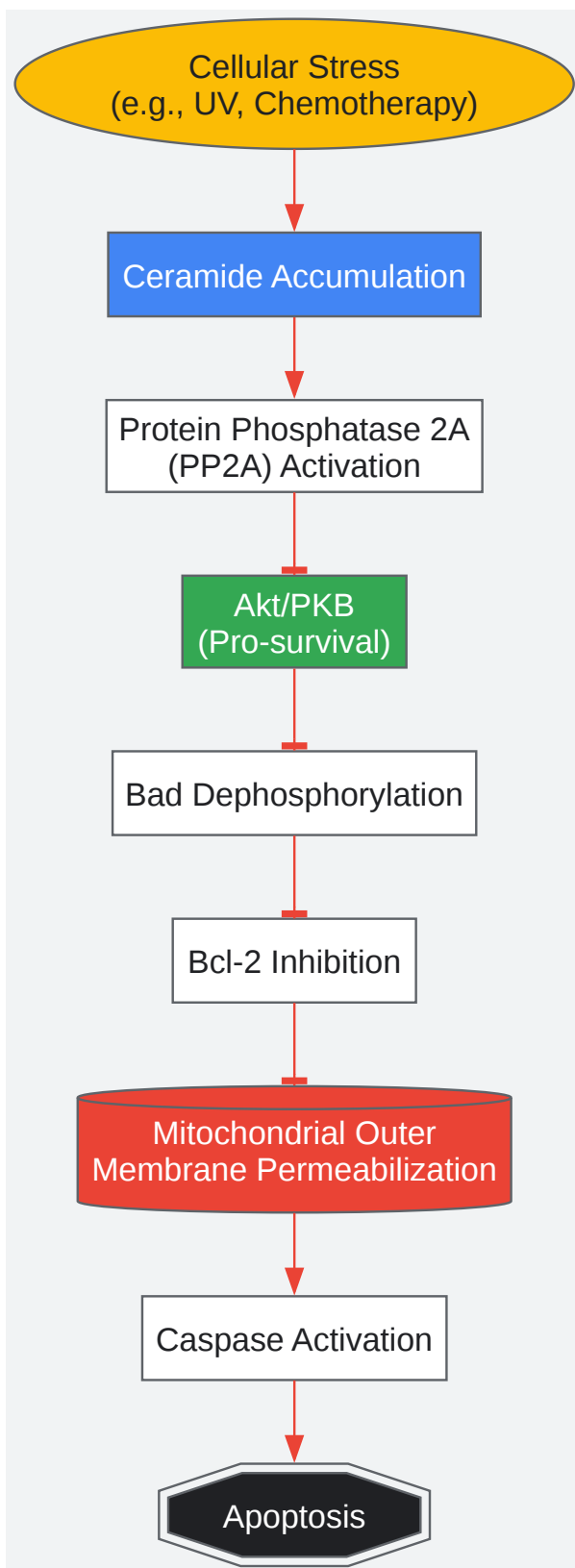
General Role of Ceramides in Signaling:

- **Apoptosis:** An accumulation of intracellular ceramides can activate various downstream effectors, including protein phosphatases and kinases, leading to programmed cell death.
- **Cell Cycle Arrest:** Ceramides can induce cell cycle arrest, particularly at the G0/G1 phase, by influencing the expression and activity of key cell cycle regulators.

- Inflammation: Ceramides are involved in inflammatory signaling pathways, often acting upstream of cytokines and other inflammatory mediators.

The introduction of a benzoate group at the C1 position of the sphingosine backbone significantly alters the structure of the polar head group. This modification would block the phosphorylation of the ceramide to ceramide-1-phosphate by ceramide kinase, a key signaling event. Furthermore, the bulky, lipophilic benzoate group may affect the molecule's ability to integrate into cellular membranes and interact with ceramide-binding proteins or enzymes. It could also potentially increase its metabolic stability by preventing glycosylation or phosphorylation at the C1 position.

Below is a generalized diagram representing a typical ceramide-mediated apoptotic signaling pathway. It is important to note that this is a representative pathway for ceramides in general, and the specific activity of **N-Tetracosanoyl-D-sphingosine 1-benzoate** within these pathways remains to be experimentally determined.



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Generalized ceramide-mediated pro-apoptotic signaling pathway.

Conclusion

N-Tetracosanoyl-D-sphingosine 1-benzoate is a synthetic sphingolipid derivative whose specific biological functions are yet to be elucidated. This guide provides a plausible and detailed synthetic route for its preparation, which is valuable for researchers who may wish to synthesize it for their studies. While its direct involvement in signaling is unknown, its structural similarity to ceramides suggests it could potentially modulate ceramide-mediated pathways. The presence of the 1-benzoate group is a key structural feature that likely alters its biological activity compared to its parent ceramide, making it an interesting tool for investigating the structure-activity relationships of sphingolipids. Future research is needed to explore the specific cellular effects and potential therapeutic applications of this and related modified ceramides.

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